10-N-Boc-amino-dec-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-dec-9-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBQHNWIXSPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373521 | |
| Record name | 10-N-Boc-amino-dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313469-03-3 | |
| Record name | 10-N-Boc-amino-dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313469-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Strategies for 10 N Boc Amino Dec 1 Ene
Direct Synthesis Approaches for 10-N-Boc-amino-dec-1-ene
Direct synthesis strategies offer an efficient route to this compound, minimizing the number of synthetic steps. These methods typically rely on the reaction between a suitable nitrogen source and 1-decene (B1663960), facilitated by a catalyst.
Base-Catalyzed Reactions for the Preparation of this compound
Base-catalyzed reactions are a cornerstone in the synthesis of this compound. These reactions facilitate the addition of the amino group across the double bond of the alkene.
The most common direct synthesis approach involves the reaction of 1-decene with tert-butyl carbamate (B1207046). In this reaction, tert-butyl carbamate serves as the source of the Boc-protected amino group. The double bond of 1-decene is activated by the catalyst, allowing for the nucleophilic attack of the deprotonated tert-butyl carbamate. This method provides a straightforward pathway to the desired product.
The choice of base catalyst is critical for the success of the synthesis. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are frequently employed to deprotonate the tert-butyl carbamate, thereby generating a potent nucleophile. Sodium hydride, a non-nucleophilic strong base, is effective in this transformation. Similarly, potassium tert-butoxide, a bulky strong base, can also promote the reaction efficiently. The selection between these catalysts can influence reaction rates and yields, and is often determined by factors such as solubility and substrate compatibility.
Table 1: Comparison of Base Catalysts in the Synthesis of this compound
| Catalyst | Base Strength | Common Form | Key Advantages |
|---|---|---|---|
| Sodium Hydride (NaH) | Strong | Solid (dispersion in mineral oil) | High reactivity, non-nucleophilic |
Advanced Reaction Conditions in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the efficiency and yield of this compound synthesis. This includes the fine-tuning of thermal parameters and the exploration of modern reaction technologies.
Thermal Parameters and Reaction Duration Optimization
The synthesis of this compound is typically conducted at elevated temperatures to overcome the activation energy of the reaction. The reaction mixture is often heated to temperatures in the range of 60-80°C for several hours. Precise control of the temperature is crucial; excessively high temperatures can lead to side reactions and decomposition of the product, while insufficient heat will result in slow and incomplete conversion. The optimal reaction duration is determined by monitoring the progress of the reaction, often using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction proceeds to completion without significant product degradation.
Table 2: Typical Thermal Parameters and Reaction Times
| Parameter | Range | Significance |
|---|---|---|
| Temperature | 60-80°C | Influences reaction rate and selectivity. |
Continuous Flow Reactor Methodologies for Enhanced Efficiency and Yield
To meet the demands of industrial-scale production, continuous flow reactor technologies are being explored for the synthesis of this compound. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher throughput and yields. rsc.org In a flow setup, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to cleaner reactions with fewer byproducts and simplified purification processes. While specific details for the continuous flow synthesis of this exact compound are not extensively published, the principles of flow chemistry are broadly applicable to this type of transformation. rsc.org
General Principles and Contemporary Methods for N-Boc Protection of Amines Relevant to Alkene-Containing Substrates
Solvent-Free and Environmentally Benign Protection Protocols
In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. sci-hub.seresearchgate.net
Several studies have demonstrated that the N-Boc protection of amines can be carried out efficiently under solvent- and catalyst-free conditions, simply by mixing the amine with Boc₂O at room temperature. ingentaconnect.comsci-hub.se This approach is particularly effective for many aliphatic and aromatic amines, offering simplicity, short reaction times, and excellent yields. ingentaconnect.com The reaction is often exothermic, and the byproducts, tert-butanol (B103910) and carbon dioxide, are easily removed. sci-hub.se
Furthermore, water has been explored as a green solvent for N-Boc protection. Catalyst-free N-tert-butyloxycarbonylation of amines in water can proceed chemoselectively, yielding the desired N-Boc derivatives without the formation of common side products. nih.gov These environmentally benign protocols represent a significant advancement, offering practical and sustainable alternatives for the synthesis of compounds like this compound. sci-hub.seresearchgate.net
Table 2: Overview of Environmentally Benign N-Boc Protection Protocols
| Method | Conditions | Advantages |
|---|---|---|
| Solvent-Free | Amine + Boc₂O, Room Temperature | Simplicity, No solvent waste, High yields, Short reaction times ingentaconnect.comsci-hub.se |
| Water-Mediated | Amine + Boc₂O, Water | Environmentally friendly solvent, High chemoselectivity, No side products nih.gov |
| Solid-Phase Catalysis | Amine + Boc₂O, Solid Catalyst (e.g., HClO₄–SiO₂), Solvent-free | Reusable catalyst, Easy work-up, High efficiency organic-chemistry.orgacs.orgorganic-chemistry.org |
| Ionic Liquid Catalysis | Amine + Boc₂O, Ionic Liquid | Recyclable catalyst, Mild conditions, Green solvent alternative academie-sciences.frrsc.org |
Chemoselectivity Considerations in Boc Protection of Multifunctional Substrates
The synthesis of complex organic molecules often necessitates the use of protecting groups to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions while another part of the molecule is being modified. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. jk-sci.comfishersci.co.uk However, when a substrate contains multiple reactive sites, such as both an amino and a hydroxyl group, the chemoselective protection of the amine becomes a critical challenge.
In the context of synthesizing molecules like this compound, which may derive from precursors containing both an amine and another functional group (e.g., a hydroxyl group in 10-amino-1-decanol), achieving high chemoselectivity for N-protection over O-protection is paramount. uni.lu The inherent nucleophilicity of both amines and alcohols means that the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), can potentially react with both functional groups.
Several strategies have been developed to enhance the chemoselectivity of the Boc protection of amines in the presence of other nucleophilic groups. These methods often rely on the use of specific catalysts and reaction conditions that favor the N-acylation over O-acylation. For instance, a simple, rapid, and solvent-free protocol utilizing an imidazolium (B1220033) trifluoroacetate (B77799) protic ionic liquid as a catalyst has been shown to be highly effective for the chemoselective N-tert-butyloxycarbonylation of various amines, including amino alcohols. researchgate.net This method proceeds with excellent yield and functional group tolerance, avoiding the formation of undesired side products. researchgate.net
Another approach involves the use of nanocerium oxide as a green and efficient catalyst for the chemoselective N-Boc protection of amines under solvent-free and ambient temperature conditions. researchgate.net This system also demonstrates high tolerance for other functional groups like alcohols and esters. researchgate.net Furthermore, perchloric acid adsorbed on silica (B1680970) gel has been identified as a highly efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org
The choice of solvent can also play a crucial role in directing the chemoselectivity. It has been reported that alcoholic solvents can significantly enhance the rate of Boc protection of aromatic amines at room temperature, even without the need for a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding, thereby accelerating the reaction. wuxibiology.com Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been demonstrated to proceed with high chemoselectivity, yielding N-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org
The following table summarizes various catalytic systems and their efficacy in the chemoselective N-Boc protection of amines.
| Catalyst/System | Substrate Scope | Key Advantages |
| Imidazolium trifluoroacetate | Aliphatic, aromatic, and heteroaromatic amines; amino alcohols | Rapid reaction, mild conditions, solvent-free, high yield, catalyst recyclability. researchgate.net |
| Nanocerium oxide | Aliphatic, aromatic, and heteroaromatic amines; tolerates alcohol, phenol, and ester groups | Green protocol, ambient temperature, solvent-free, high yield, catalyst recyclability. researchgate.net |
| Perchloric acid on silica gel (HClO₄–SiO₂) | Amines | Highly efficient, inexpensive, reusable, solvent-free, room temperature. organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Structurally diverse amines, including α-amino alcohols | Simple, efficient, catalyst can be recycled, avoids side reactions like oxazolidinone formation. organic-chemistry.org |
| Water (catalyst-free) | Amines, amino alcohols, aminophenols | Environmentally benign, no side products, optically pure products for chiral amines. organic-chemistry.org |
These methodologies underscore the importance of carefully selecting the reaction conditions to achieve the desired chemoselectivity in the Boc protection of multifunctional substrates, a critical step in the synthesis of specifically functionalized compounds like this compound.
Chemical Transformations and Reactivity of 10 N Boc Amino Dec 1 Ene
Deprotection Chemistry of the N-Boc Group in 10-N-Boc-amino-dec-1-ene Analogues
The removal of the Boc group is a critical step in multi-step syntheses. nih.gov The most common method for N-Boc deprotection involves treatment with an acid. masterorganicchemistry.com The general mechanism proceeds through protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.comcommonorganicchemistry.com
Acid-Catalyzed Cleavage Mechanisms
Trifluoroacetic acid (TFA) is a strong acid commonly employed for the cleavage of N-Boc groups. wikipedia.orgjk-sci.com The reaction is typically performed in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com The mechanism involves the protonation of the Boc group by TFA, leading to the formation of a tert-butyl cation and a carbamic acid. The carbamic acid then decarboxylates to give the free amine as its TFA salt. commonorganicchemistry.com
The general steps are as follows:
Protonation of the tert-butyl carbamate (B1207046). commonorganicchemistry.com
Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com
Decarboxylation of the carbamic acid to yield the free amine. commonorganicchemistry.com
Protonation of the resulting amine under the acidic conditions to form the ammonium (B1175870) trifluoroacetate (B77799) salt. commonorganicchemistry.com
The tert-butyl cation generated can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions. wikipedia.org
Table 1: Conditions for TFA-Mediated N-Boc Deprotection
| Substrate | Reagents | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|---|
| N-Boc Amine | 5 equiv. TFA | Methylene (B1212753) Chloride | 30 min | 60°C (Microwave) | High |
| N-Boc Amine | 25% TFA | DCM | 2 h | Room Temp. | ~60% |
| N-Boc Amine | TFA | DCM | 18 h | Room Temp. | ~87% |
Data compiled from various sources. researchgate.netcommonorganicchemistry.com
Hydrochloric acid (HCl) is another strong acid frequently used for N-Boc deprotection, often as a solution in an organic solvent like dioxane or methanol (B129727). wikipedia.orgnih.gov The mechanism is analogous to that of TFA-mediated deprotection, involving protonation, formation of a tert-butyl cation and carbamic acid, followed by decarboxylation to give the amine hydrochloride salt. commonorganicchemistry.com
Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the HCl concentration. researchgate.netnih.gov This indicates that the reaction rate is proportional to the square of the acid concentration. This second-order behavior has been observed with other strong acids like sulfuric acid and methanesulfonic acid as well. researchgate.netnih.gov In contrast, TFA-mediated deprotection can show an inverse kinetic dependence on the trifluoroacetate concentration. researchgate.netnih.gov This kinetic profile is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. researchgate.netnih.gov
Table 2: Kinetic Data for Acid-Catalyzed N-Boc Deprotection
| Acid | Kinetic Dependence | Solvent System |
|---|---|---|
| HCl | Second-order on [HCl] | Toluene and propan-2-ol |
| H₂SO₄ | Second-order on [H₂SO₄] | Not specified |
| CH₃SO₃H | Second-order on [CH₃SO₃H] | Not specified |
| TFA | Inverse on [trifluoroacetate] | Not specified |
Data compiled from various sources. researchgate.netnih.gov
For substrates containing other acid-sensitive functional groups, milder acidic conditions are required for selective N-Boc deprotection. Aqueous phosphoric acid (H₃PO₄) has been demonstrated to be an effective and mild reagent for this purpose. researchgate.netnih.govresearchgate.net This method offers good selectivity, leaving other acid-labile groups such as benzyl (B1604629) and methyl esters, TBDMS ethers, and Cbz groups intact. researchgate.netnih.gov The reactions are typically high-yielding and feature a convenient workup. researchgate.netnih.gov
Table 3: Compatibility of Functional Groups with Aqueous H₃PO₄ Deprotection
| Functional Group | Compatibility |
|---|---|
| Benzyl esters | Compatible |
| Methyl esters | Compatible |
| TBDMS ether | Compatible |
| CBZ group | Compatible |
| Isopropylidene groups | Compatible |
Data compiled from various sources. researchgate.netnih.gov
A mild and selective method for the deprotection of the N-Boc group utilizes oxalyl chloride in methanol. rsc.orguky.edunih.gov This procedure is effective for a structurally diverse range of compounds, including aliphatic, aromatic, and heterocyclic substrates. rsc.orguky.edunih.gov The reactions are typically carried out at room temperature and are complete within 1 to 4 hours, affording the deprotected amines in yields up to 90%. rsc.orguky.edunih.gov This method's mildness makes it suitable for substrates with multiple functional groups and other acid-labile moieties. nih.gov A proposed mechanism involves the electrophilic character of oxalyl chloride. rsc.orguky.edu
Table 4: Deprotection of N-Boc Group using Oxalyl Chloride in Methanol
| Substrate Type | Reaction Time (h) | Yield (%) |
|---|---|---|
| Aromatic | 1 - 4 | up to 90 |
| Aliphatic | 1 - 4 | up to 90 |
| Heterocyclic | 1 - 4 | up to 90 |
Data compiled from various sources. rsc.orguky.edunih.gov
Table 5: N-Boc Deprotection of Amino Acid Derivatives using Choline (B1196258) Chloride:pTSA DES
| N-Boc Amino Acid Methyl Ester | Time (min) | Yield (%) |
|---|---|---|
| L-Alanine methyl ester | 10 | >98 |
| D-Alanine methyl ester | 10 | >98 |
| L-Leucine methyl ester | 25 | 68 |
| L-Valine methyl ester | 25 | 63 |
Data compiled from various sources. mdpi.com
Thermal Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. However, its removal can be achieved under acidic conditions or through thermal methods. Thermal deprotection offers an alternative that avoids the use of strong acids, which can be beneficial for substrates sensitive to acid.
Thermal removal of the N-Boc group can be effectively achieved without a catalyst by utilizing continuous flow technology. acs.orgnih.gov This method involves heating the substrate in a suitable solvent as it flows through a reactor. The high temperatures employed in this process are often sufficient to induce the cleavage of the Boc group. acs.org Continuous flow systems offer advantages such as precise temperature control and short reaction times, which can minimize the formation of side products. acs.orgresearchgate.net This technique is considered a potentially greener route for Boc deprotection as it eliminates the need for an acid catalyst. acsgcipr.org
The efficiency of catalyst-free thermal deprotection in a continuous flow system is dependent on factors such as temperature, residence time, and the nature of the solvent. acs.orgnih.gov Studies have shown that a range of solvents with different polarities can be used, with optimal results often obtained in polar solvents like methanol. acs.orgnih.gov
The choice of solvent plays a crucial role in the efficiency of thermal Boc deprotection. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have been shown to be particularly effective in promoting the thermolytic cleavage of N-Boc groups. semanticscholar.orgresearchgate.net These solvents possess high ionizing power and are strong hydrogen bond donors, which facilitates the deprotection process. researchgate.net
Even at the reflux temperature of the solvent, TFE can facilitate the cleavage of the t-butylcarbamate group. semanticscholar.orgresearchgate.net The deprotection process can be significantly accelerated when combined with microwave-assisted heating. semanticscholar.orgresearchgate.net The effectiveness of this methodology has been demonstrated for a variety of N-Boc protected alkyl, aryl, and heteroaromatic amines. semanticscholar.orgresearchgate.net The reaction conditions are neutral, which is advantageous for substrates that are sensitive to acidic or basic conditions. researchgate.net
Table 1: Comparison of Solvents in Thermal N-Boc Deprotection under Continuous Flow
| Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|
| Trifluoroethanol (TFE) | 150 | 60 | High |
| Methanol (MeOH) | 120 | 30 | High (100% for reactive substrates) |
| Tetrahydrofuran (THF) | 120 | 30 | Moderate (e.g., 47% for N-Boc imidazole) |
| Toluene | 120 | 30 | Low to None |
Data synthesized from studies on various N-Boc protected amines demonstrating solvent and temperature effects. acs.org
Mechanistic Insights into Boc Group Cleavage
The mechanism of Boc group cleavage depends on whether the conditions are thermal or acidic.
Under thermal conditions , the deprotection is believed to proceed through a fragmentation pathway. This involves the formation of a carbamic acid intermediate, which is unstable and subsequently decomposes to yield the free amine, carbon dioxide, and isobutylene (B52900). acsgcipr.org
In contrast, acid-catalyzed deprotection is initiated by the protonation of the carbamate functionality. researchgate.netwikipedia.org This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly reactive tert-butyl cation and a carbamic acid. researchgate.net The carbamic acid then readily decarboxylates to produce the corresponding amine. wikipedia.org The tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene. researchgate.netwikipedia.org
Reactions Involving the Terminal Alkene Moiety of this compound and Related Structures
The terminal alkene in this compound and similar N-protected aminoalkenes is a versatile functional group for various carbon-carbon bond-forming reactions, enabling the synthesis of complex nitrogen-containing molecules.
Palladium-catalyzed intramolecular aminoarylation is a powerful method for the synthesis of nitrogen heterocycles, such as pyrrolidines, from substrates like N-Boc protected γ-aminoalkenes. nih.gov This transformation involves the formation of both a new carbon-nitrogen bond and a new carbon-carbon bond in a single operation.
The catalytic cycle is thought to begin with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then coordinates to the nitrogen atom of the N-Boc protected amine. The key step is the intramolecular insertion of the alkene into the palladium-nitrogen bond (aminopalladation), which forms a new C-N bond and creates a five-membered ring intermediate. nih.govuwindsor.ca The final step is a carbon-carbon bond-forming reductive elimination, which generates the 2-arylmethyl-substituted pyrrolidine product and regenerates the Pd(0) catalyst. nih.gov This process results in the net suprafacial addition of the aryl group and the nitrogen atom across the double bond. nih.gov Enantioselective versions of this reaction have been developed, allowing for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov
Table 2: Palladium-Catalyzed Intramolecular Aminoarylation of N-Boc-pent-4-enylamine
| Aryl Bromide | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / (R)-BINAP | 2-(4-Methylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester | 75 | 90 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / (R)-BINAP | 2-(4-Methoxybenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester | 80 | 92 |
| 2-Bromonaphthalene | Pd(OAc)₂ / (R)-BINAP | 2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid tert-butyl ester | 72 | 94 |
This data is representative of the palladium-catalyzed carboamination of a related structure, N-Boc-pent-4-enylamine, to form substituted pyrrolidines. nih.gov
An exploration of the chemical transformations and reactivity of this compound reveals its versatility as a substrate in a variety of modern synthetic methodologies. This long-chain aminoalkene, featuring a terminal double bond and a Boc-protected amine, can undergo a range of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable building block in organic synthesis.
1 Carbon-Carbon Bond Forming Reactions
2 Nickel-Catalyzed Arylboration of Unactivated Alkenes
A significant transformation for unactivated alkenes like this compound is the nickel-catalyzed arylboration. This method facilitates the stereoselective addition of an aryl group and a boron moiety across the double bond. nih.govnih.gov The reaction typically utilizes a simple nickel catalyst, such as NiCl2(DME), and works with a broad scope of unactivated alkenes and aryl bromides. nih.gov The resulting arylboration products are valuable synthetic intermediates due to the versatility of the carbon-boron bond, which can be further functionalized. nih.govnih.gov
The process is noteworthy for its high stereoselectivity, often generating a single diastereomer, and its ability to operate with nearly equimolar amounts of the reactants at or below room temperature. nih.gov Research has demonstrated the successful arylboration of N-Boc protected heterocycles, such as N-Boc pyrrole, indicating the compatibility of the Boc-protecting group under these catalytic conditions. nih.gov This suggests that this compound would be a suitable substrate for this transformation, leading to the formation of a complex molecule with newly installed aryl and boryl groups.
Table 1: Nickel-Catalyzed Arylboration of Unactivated Alkenes
| Catalyst System | Reactants | Key Features | Ref. |
|---|
3 Photoinduced 1,2-Dicarbofunctionalization via Radical/Polar Crossover
Photoinduced methodologies have emerged as powerful tools for alkene functionalization. One such method is the intermolecular 1,2-dicarbofunctionalization of alkenes, which proceeds through a radical/polar crossover mechanism. nsf.govnih.gov This redox-neutral, multicomponent reaction utilizes alkyl N-(acyloxy)phthalimide redox-active esters (RAEs) as radical precursors and organotrifluoroborates as carbon-centered nucleophiles. nsf.govscispace.com
The proposed mechanism involves the photochemical reduction of the RAE to generate an alkyl radical. This radical then adds to the alkene, like the terminal double bond of this compound, to form a key radical intermediate. Subsequent single-electron oxidation of this intermediate generates a carbocation, which is then trapped by the organotrifluoroborate nucleophile. scispace.com This sequence allows for the carboallylation, carboalkenylation, carboalkynylation, and carboarylation of olefins with high regio- and chemoselectivity. nsf.govscispace.com A key advantage of this method is its broad functional group tolerance, including substrates containing Boc-protected amines. nsf.govnih.gov
Table 2: Substrate Scope in Photoinduced 1,2-Dicarbofunctionalization
| Radical Progenitor (RAE) | Nucleophile | Alkene Functional Group Tolerance | Ref. |
|---|
4 Intramolecular Allylation Reactions
Intramolecular reactions provide an efficient pathway for the construction of cyclic structures. While direct intramolecular allylation of the amine in a substrate like this compound is not prominently documented, related cyclization strategies highlight the potential for forming rings from long-chain functionalized alkenes. For instance, Singly Occupied Molecular Orbital (SOMO) catalysis has been employed for the intramolecular asymmetric cyclization of aldehydes tethered to allylsilanes. nih.gov This process involves the oxidation of a chiral enamine intermediate to a 3π-electron radical cation, which then undergoes enantioselective cyclization with the pendent allylsilane to form five-, six-, and seven-membered rings. nih.gov Although this specific example involves an aldehyde, it demonstrates a modern catalytic approach to cyclizing long-chain substrates containing a π-nucleophile, a strategy that could potentially be adapted for aminoalkenes.
2 Carbon-Nitrogen Bond Forming Reactions
1 Palladium-Catalyzed Carboamination of γ-Aminoalkenes
Palladium-catalyzed carboamination of aminoalkenes is a powerful method for synthesizing nitrogen-containing heterocycles. nih.gov These reactions typically involve the cross-coupling of an aryl or alkenyl halide with a nitrogen nucleophile that has a pendant alkene. nih.gov For substrates like N-Boc protected pent-4-enylamines, this intramolecular reaction leads to the stereoselective formation of substituted pyrrolidines. nih.govumich.edu
The reaction mechanism for N-Boc substrates generally proceeds through oxidative addition of the aryl halide to Pd(0), followed by coordination of the nitrogen nucleophile and subsequent syn-aminopalladation of the alkene. Reductive elimination then yields the final product. umich.edu The nucleophilicity of the nitrogen atom is crucial; N-Boc groups are effective, while more electron-withdrawing groups like N-tosyl can lead to competing Heck arylation. nih.gov Although this compound has a longer alkyl chain that would not favor the formation of a five-membered ring, the underlying reactivity of the N-Boc protected aminoalkene moiety in palladium-catalyzed processes is well-established by these studies.
2 Intermolecular Catalytic Asymmetric Hydroamination of Alkenes
The direct addition of an N-H bond across an alkene, or hydroamination, is an atom-economical method for synthesizing amines. For unactivated olefins, photocatalysis has enabled intermolecular anti-Markovnikov hydroamination. nih.gov One approach uses an iridium photocatalyst to oxidize a secondary alkyl amine to an aminium radical cation. This electrophilic radical then adds to the alkene, forming a new C-N bond and a carbon-centered radical, which is subsequently reduced to complete the catalytic cycle. nih.gov This method is effective for a wide range of alkyl olefins and secondary amines. nih.gov The compatibility of N-Boc groups in such photoredox systems has been noted, although they can sometimes act as quenchers for the excited-state catalyst. nih.gov
3 Vicinal Diamination of Alkenes via Oxidation/Isomerization
The synthesis of 1,2-diamines from alkenes is a valuable transformation. A two-step sequence involving oxidation and isomerization provides an efficient route to differentially protected vicinal diamines. nih.govacs.org This process can be applied to a range of terminal and disubstituted alkenes. nih.govacs.org
In this method, the alkene first undergoes a rhodium-catalyzed aziridination using a bifunctional nitrogen source such as N-Boc-N'-sulfonylsulfamide (H2NS(O)2NHBoc). nih.govresearchgate.net The resulting N-Boc-sulfonyl aziridine is then treated with a nucleophile like sodium iodide, which promotes a rearrangement to a more stable cyclic sulfamide. nih.govresearchgate.net These cyclic sulfamides, particularly the N-Boc protected derivatives, can be readily ring-opened under mild hydrolytic conditions (e.g., heating in aqueous pyridine) to afford the desired mono-Boc protected 1,2-diamine. nih.govacs.org This strategy showcases the utility of the terminal alkene in this compound as a handle for introducing adjacent nitrogen functionalities.
Table 3: Vicinal Diamination of Alkenes
| Step 1: Aziridination | Step 2: Isomerization | Step 3: Ring Opening | Final Product | Ref. |
|---|
Functionalization through "Click" Chemistry
"Click" chemistry provides a powerful avenue for the high-yield, stereospecific, and modular functionalization of this compound. The terminal alkene is a prime handle for such transformations, particularly through thiol-ene reactions.
Thiol-Ene Reactions for Post-Polymerization Modification
The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a highly efficient "click" reaction that proceeds via an anti-Markovnikov addition, yielding a thioether. This reaction is particularly valuable for post-polymerization modification, where polymers bearing pendant alkene groups, such as those that could be derived from this compound, can be functionalized. The reaction can be initiated by light (photoinitiated), heat, or radical initiators.
The photoinitiated thiol-ene reaction is often preferred due to its mild conditions and high efficiency. This process involves the generation of a thiyl radical, which then adds to the alkene. This reaction is advantageous for modifying complex molecules as it is generally tolerant of a wide range of functional groups. For instance, the modification of peptides containing alkene-functionalized amino acids with thiols proceeds efficiently under UV irradiation. While specific studies on this compound are not prevalent, the extensive research on similar long-chain alkenes and Boc-protected amino alkenes suggests a high potential for this reaction.
Table 1: Representative Conditions for Photoinitiated Thiol-Ene Reactions on Alkenes
| Alkene Substrate | Thiol Reagent | Initiator/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Polybutadiene | Various thiols | Ru(bpz)3(PF6)2, p-toluidine | N-methyl-2-pyrrolidone | Visible light, room temperature | High conversion | organicreactions.org |
| Alkene-functionalized peptide | Glycan with vinyl ether | DPAP, 4-methoxyacetophenone | Not specified | Not specified | 95% | |
| N-acetyl-Cys methyl ester | 1,7-octadiene | DPAP | DMF | Not specified | Not specified |
Alkyne-Azide Cycloaddition (if applicable through prior derivatization)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another cornerstone of "click" chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govwikipedia.orgacs.org To utilize this reaction with this compound, the terminal alkene must first be converted into either an azide or an alkyne.
One possible synthetic route involves the oxidative cleavage of the double bond to an aldehyde, followed by conversion to a terminal alkyne. Alternatively, the alkene could be transformed into a leaving group, followed by substitution with sodium azide to introduce the azide functionality. Once derivatized, the resulting N-Boc protected amino alkyne or azide can readily participate in CuAAC reactions. This strategy allows for the introduction of a wide variety of functional groups through the corresponding azide or alkyne partner.
Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Copper Source | Ligand/Additive | Solvent | Temperature | Reference |
| Terminal Alkynes | Organic Azides | Cu(I) salts or Cu(II) with reducing agent | THPTA, BimPy2 | Various (including aqueous) | Room Temperature | nih.govnih.gov |
| Propargyl Boc-protected amine | α-azido Bn-protected ester | Cp*RuCl(COD) | - | Microwave | Not specified | mdpi.com |
Note: This table provides general conditions for the CuAAC reaction. The application to this compound would require prior conversion of the alkene to an alkyne or azide.
Oxidation Reactions of the Alkene
The electron-rich double bond of this compound is susceptible to various oxidation reactions, providing pathways to introduce new functional groups such as epoxides, aldehydes, ketones, or carboxylic acids.
Epoxidation of the Double Bond
Epoxidation of the terminal alkene in this compound can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. masterorganicchemistry.com This reaction proceeds via a concerted mechanism, delivering an oxygen atom to the double bond to form a three-membered epoxide ring. The reaction is typically stereospecific.
For enantioselective epoxidation, the Sharpless-Katsuki epoxidation is a powerful method for allylic alcohols. organicreactions.orgwikipedia.org To apply this to this compound, the terminal alkene would first need to be converted to an allylic alcohol, for example, through selenium dioxide oxidation. The resulting allylic alcohol could then be subjected to the Sharpless epoxidation conditions to yield an enantioenriched epoxide.
Table 3: Common Reagents for Alkene Epoxidation
| Reagent | Substrate Type | Key Features | Reference |
| m-CPBA | General alkenes | Readily available, generally good yields. | masterorganicchemistry.com |
| Ti(OPr-i)4, dialkyl tartrate, t-BuOOH | Allylic alcohols | Highly enantioselective (Sharpless Epoxidation). | organicreactions.orgwikipedia.org |
Note: The Sharpless epoxidation would require prior transformation of this compound to the corresponding allylic alcohol.
Oxidative Cleavage Methods
The carbon-carbon double bond of this compound can be cleaved to yield carbonyl compounds. The nature of the products depends on the oxidizing agent and the reaction workup.
Ozonolysis is a versatile method for oxidative cleavage. libretexts.orglumenlearning.com Treatment of the alkene with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) yields an aldehyde and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid.
Potassium permanganate (KMnO₄) under hot, basic, or acidic conditions also cleaves the double bond. chemistrysteps.commasterorganicchemistry.com This method is generally more vigorous than ozonolysis and typically leads to the formation of a carboxylic acid and carbon dioxide from a terminal alkene. The Lemieux-Johnson and Lemieux-von Rudloff oxidations, which use catalytic amounts of osmium tetroxide or potassium permanganate with a stoichiometric re-oxidant like sodium periodate, offer milder alternatives that can stop at the aldehyde stage. wikipedia.org
Table 4: Methods for Oxidative Cleavage of Alkenes
| Reagent(s) | Workup | Typical Products from a Terminal Alkene | Reference |
| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Reductive | Aldehyde and Formaldehyde | libretexts.orglumenlearning.com |
| 1. O₃; 2. H₂O₂ | Oxidative | Carboxylic Acid and Carbon Dioxide | chemistrysteps.com |
| Hot, concentrated KMnO₄ | Oxidative | Carboxylic Acid and Carbon Dioxide | chemistrysteps.commasterorganicchemistry.com |
| OsO₄ (cat.), NaIO₄ | - | Aldehyde and Formaldehyde (Lemieux-Johnson) | wikipedia.org |
| KMnO₄ (cat.), NaIO₄ | - | Aldehyde/Carboxylic Acid and Formaldehyde (Lemieux-von Rudloff) | wikipedia.org |
Transformations of the Decane Backbone
Functionalization of the saturated decane backbone of this compound is significantly more challenging than reactions at the alkene due to the inertness of C-H bonds. However, modern synthetic methods offer potential strategies.
One approach involves C-H activation, which can be directed by the N-Boc group. While this is more commonly applied to the α-position of amines, directing groups can be designed to achieve functionalization at other positions along the alkyl chain. Such reactions are often mediated by transition metal catalysts and can introduce new C-C or C-heteroatom bonds. However, achieving selectivity at a specific methylene group within the long decane chain would be a considerable synthetic challenge.
Another possibility is hydroboration-oxidation of the internal part of the chain, although this would require a prior isomerization of the terminal double bond to an internal position. This would be a multi-step process with potential for mixtures of isomers.
Selective Derivatization Strategies
The distinct chemical nature of the terminal double bond and the N-Boc protecting group allows for their selective manipulation. The terminal alkene is susceptible to a variety of addition and oxidation reactions, while the Boc-protected amine can be deprotected to liberate the free amine for further functionalization.
The reactivity of the terminal alkene allows for transformations such as epoxidation, dihydroxylation, and hydroboration-oxidation, leading to the introduction of oxygen-containing functional groups. These reactions can be performed while keeping the Boc-protected amine intact, showcasing the chemoselectivity of these transformations. For instance, epoxidation would yield the corresponding epoxide, a versatile intermediate for subsequent ring-opening reactions. Dihydroxylation would produce a diol, and hydroboration-oxidation would lead to the formation of a primary alcohol at the terminal position.
Conversely, the Boc group can be selectively removed under acidic conditions to yield the primary amine without affecting the terminal double bond. This free amine can then undergo a plethora of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide array of substituents. This selective deprotection and subsequent derivatization of the amino group is a cornerstone of its utility in synthetic chemistry.
Stereoselective Transformations (e.g., introduction of chiral centers)
A key aspect of the synthetic utility of this compound lies in its potential for stereoselective transformations, which allow for the introduction of chirality and the synthesis of enantiomerically enriched products. The terminal double bond serves as a handle for various asymmetric reactions.
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of allylic alcohols to chiral epoxides. While this compound is not an allylic alcohol, it can be envisioned that after a hydroboration-oxidation to the corresponding alcohol, subsequent steps could set the stage for such a transformation on a related substrate. The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, leading to the formation of either enantiomer of the epoxide with high enantiomeric excess (ee).
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) allows for the conversion of the terminal alkene into a chiral diol. This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, often a derivative of dihydroquinine or dihydroquinidine, and a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). The use of different chiral ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) allows for the synthesis of either enantiomer of the resulting diol with high enantioselectivity.
| Reaction | Reagents | Product | Stereoselectivity |
| Asymmetric Dihydroxylation | OsO₄ (cat.), (DHQ)₂PHAL, NMO | (R)-1,2-dihydroxydecane derivative | High ee |
| Asymmetric Dihydroxylation | OsO₄ (cat.), (DHQD)₂PHAL, NMO | (S)-1,2-dihydroxydecane derivative | High ee |
Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkene can also be rendered stereoselective through the use of chiral boranes. Reagents such as (-)- or (+)-Ipc₂BH (diisopinocampheylborane) can add across the double bond with high diastereoselectivity. The subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds with retention of configuration, yielding a chiral primary alcohol. The choice of the enantiomer of the chiral borane determines the absolute stereochemistry of the resulting alcohol.
| Reagent | Intermediate | Final Product | Stereochemistry |
| (+)-Ipc₂BH | Chiral trialkylborane | (S)-10-N-Boc-amino-decan-1-ol | High de and ee |
| (-)-Ipc₂BH | Chiral trialkylborane | (R)-10-N-Boc-amino-decan-1-ol | High de and ee |
These stereoselective transformations of this compound open avenues for the synthesis of a variety of chiral building blocks, including amino alcohols and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The ability to control the stereochemistry at the newly formed chiral centers is of paramount importance in modern organic synthesis.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation
Understanding the mechanistic pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of transformations involving N-Boc protected aminoalkenes.
The N-Boc protecting group is widely used in organic synthesis due to its stability under many conditions and its susceptibility to removal under specific, controlled protocols. total-synthesis.com The primary methods for its cleavage are acidolysis and thermolysis. researchgate.net
Acidolysis: The most common method for N-Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netyoutube.com The mechanism proceeds through several well-defined steps:
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group. total-synthesis.comcommonorganicchemistry.com
Fragmentation: This initial protonation facilitates the fragmentation of the protonated carbamate (B1207046). This step involves the departure of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation). total-synthesis.comcommonorganicchemistry.com
Decarboxylation: The resulting carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com
Amine Formation: The final step yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com
Kinetic studies have revealed that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.govacs.org This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.govacs.org The intermediate tert-butyl cation can be trapped by scavengers to prevent side reactions. researchgate.net
Interactive Table: Key Steps in N-Boc Deprotection by Acidolysis
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Protonation of the carbamate oxygen by an acid (e.g., TFA, HCl). | Protonated N-Boc group |
| 2 | Fragmentation to form a stable tert-butyl cation and a carbamic acid. total-synthesis.comcommonorganicchemistry.com | tert-butyl cation, Carbamic acid |
| 3 | Spontaneous decarboxylation of the unstable carbamic acid. total-synthesis.com | Carbon dioxide, Amine |
| 4 | Formation of the free amine (often as its ammonium salt). commonorganicchemistry.com | Protonated amine |
Thermolysis: The N-Boc group can also be removed by heating, typically at temperatures of 150 °C or higher, often without a catalyst. researchgate.netacsgcipr.org This thermal deprotection is considered a greener alternative as it avoids the use of strong acids. acsgcipr.org The proposed mechanism involves a concerted fragmentation process that forms the free amine, carbon dioxide, and isobutylene (B52900). acsgcipr.org Studies have shown that this process can be carried out in various solvents, including water at elevated temperatures or under continuous flow conditions, which can allow for selective deprotection if multiple Boc groups are present. acsgcipr.orgnih.govnih.gov For instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, enabling selective deprotection through precise temperature control. nih.govresearchgate.net
The terminal alkene of 10-N-Boc-amino-dec-1-ene is a key functional group for transition metal-catalyzed reactions, enabling the formation of complex molecular architectures through various C-C and C-N bond-forming strategies.
Palladium-catalyzed aminoarylation reactions are powerful tools for synthesizing nitrogen-containing heterocycles from aminoalkenes. nih.govnih.gov The generally accepted catalytic cycle for the coupling of an aminoalkene with an aryl halide proceeds via a Pd(0)/Pd(II) mechanism:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. nih.govlibretexts.org
Alkene Insertion (Aminopalladation): The N-Boc protected amine coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the alkene into the Pd–N bond. This step, known as aminopalladation, is typically a syn-insertion and is often stereochemistry-determining. nih.gov
Reductive Elimination: The final step is a C–C bond-forming reductive elimination from the resulting alkyl-palladium(II) intermediate, which releases the aminoarylated product and regenerates the Pd(0) catalyst. nih.govlibretexts.org
Under certain conditions, particularly with different oxidants, an alternative Pd(II)/Pd(IV) cycle involving an anti-aminopalladation pathway has been proposed. nih.govacs.org
Interactive Table: Pd(0)/Pd(II) Catalytic Cycle for Aminoarylation
| Step | Description | Palladium Oxidation State Change | Key Process |
|---|---|---|---|
| 1 | Oxidative Addition of aryl halide to the palladium center. nih.gov | Pd(0) → Pd(II) | C-X bond cleavage |
| 2 | Alkene Insertion into the palladium-nitrogen bond. nih.gov | Pd(II) → Pd(II) | C-N bond formation |
| 3 | Reductive Elimination of the functionalized product. nih.gov | Pd(II) → Pd(0) | C-C bond formation |
Iridium catalysts are effective for the hydroamination of alkenes, which involves the addition of an N-H bond across a C=C double bond. nih.gov For unactivated alkenes, a common mechanistic pathway involves an Ir(I)/Ir(III) catalytic cycle:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the amine's N-H bond to the Ir(I) center, forming an iridium(III) hydrido-amido intermediate. nih.govnih.gov
Migratory Insertion: The alkene then coordinates to the iridium center and undergoes migratory insertion into the Ir-N bond. nih.govnih.gov This step is often turnover-limiting. nih.gov
Reductive Elimination: The cycle concludes with the reductive elimination of a C-H bond, which forms the hydroaminated product and regenerates the active Ir(I) catalyst. nih.gov
An alternative mechanism, aminometalation, can also occur, which does not necessarily involve a change in the metal's oxidation state. rsc.orgrsc.org The choice of ligands and the nature of the amine substrate can influence the operative pathway. nih.gov
Nickel-catalyzed arylboration of unactivated alkenes is a powerful method for creating products with a versatile carbon-boron bond. nih.govacs.org The mechanism is complex and can involve multiple catalytic cycles, with Ni(I)-Ni(III) and Ni(0)-Ni(II) pathways being considered. nih.govacs.org
A plausible Ni(I)-Ni(III) cycle is described as follows:
A Ni(I) species is generated, potentially via a comproportionation pathway. nih.gov
This Ni(I) complex reacts with a diboron (B99234) reagent (e.g., (Bpin)₂) to form a [Ni(I)]-Bpin complex. nih.govacs.org
The alkene adds across the [Ni(I)]-Bpin complex, forming an alkyl-[Ni(I)] intermediate. nih.govacs.org
This intermediate then reacts with an aryl halide, possibly through an oxidative addition/reductive elimination sequence, to generate the final arylborated product and regenerate a Ni(I) species. nih.govacs.org
A competing Ni(0)/Ni(II) cycle may also operate, involving oxidative addition of the aryl halide to Ni(0), followed by transmetalation with the diboron reagent, migratory insertion of the alkene, and subsequent reductive elimination. nih.govacs.orgnih.gov Side products can arise from β-hydride elimination from the alkyl-nickel intermediate followed by reinsertion. nih.gov
Photoredox catalysis offers a distinct approach to alkene functionalization through a radical/polar crossover mechanism. nih.govnih.gov This strategy enables the difunctionalization of alkenes under mild conditions. nih.govresearchgate.net
Radical Generation and Addition: A photocatalyst, upon excitation by light, initiates the formation of a radical species. This radical then adds to the alkene double bond, creating a transient alkyl radical intermediate (a Giese-type addition). nih.gov
Oxidation (Radical-Polar Crossover): The photoredox catalyst then oxidizes this alkyl radical to a carbocation. This step is the "crossover" from a radical pathway to a polar (cationic) pathway. nih.govnih.gov
Nucleophilic Trapping: The resulting carbocation is subsequently trapped by a nucleophile present in the reaction mixture, leading to the formation of a 1,3-difunctionalized product. nih.gov
This mechanism avoids the need for direct metal-alkene interactions and complements traditional transition metal-catalyzed methods, allowing for the functionalization of sterically demanding alkenes. nih.govrsc.org
Stereochemical Models and Diastereoselectivity Control
There is a notable lack of published research detailing specific stereochemical models or investigations into diastereoselectivity control for reactions directly involving this compound. While the principles of stereocontrol are fundamental in organic synthesis, specific models, such as the Felkin-Anh or Cram chelation models, have not been documented in the context of reactions at or adjacent to the chiral centers that could be formed from this molecule.
In the broader context of N-Boc protected amino compounds, diastereoselectivity is a critical aspect of their chemical transformations. For instance, in reactions such as asymmetric ring-opening of N-protected bicyclic alkenes, high diastereoselectivity is often achieved, but this is highly dependent on the specific substrate, reagents, and catalytic system employed. acs.org Research on other N-Boc protected systems, like N-Boc-pyroglutamates, has shown that the bulky Boc group can influence the stereochemical outcome of reactions, but direct analogues for this compound are not available.
Without specific studies on this compound, any discussion of stereochemical models remains speculative. The long, flexible decene chain may also present unique conformational challenges that would influence diastereoselectivity, but this has not been experimentally or computationally explored in the literature.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding selectivity, and analyzing molecular conformations. However, a specific application of these methods to this compound is not found in the reviewed literature. The following subsections discuss the potential of these computational approaches, drawing on studies of similar N-Boc protected or alkene-containing molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, transition states, and intermediate stabilities. While no specific DFT studies on this compound have been published, DFT has been applied to understand reactions of related molecules. For example, DFT calculations have been used to study the mechanism of NHC-catalyzed reactions of enals with aminoacrylates, providing insights into the catalytic cycle and the formation of intermediates. acs.org
In the context of N-Boc protected compounds, DFT has been used to study the conformational preferences of the Boc-amino group itself and to investigate the mechanisms of reactions such as the ring-opening of N-protected azabicyclic alkenes. acs.orgresearchgate.net For a molecule like this compound, DFT could theoretically be used to explore the mechanisms of reactions such as hydroamination, oxidation, or metathesis at the terminal alkene, as well as reactions involving the N-Boc protected amino group. However, such specific studies are not currently available.
Table 1: Potential Applications of DFT for Mechanistic Elucidation of Reactions Involving this compound (Hypothetical)
| Reaction Type | Potential Insights from DFT |
| Alkene Hydroamination | Transition state energies for different regiochemical outcomes. |
| Epoxidation | Stereoselectivity based on facial attack of the double bond. |
| N-Boc Deprotection | Energy profile of the deprotection mechanism under acidic conditions. |
| Radical Additions | Stability of potential radical intermediates along the carbon chain. |
This table is hypothetical and for illustrative purposes only, as no specific DFT studies on this compound were found.
The modeling of reaction kinetics and selectivity allows for a quantitative understanding of why certain products are favored over others. This often involves the concepts of kinetic versus thermodynamic control. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control yields the most stable product. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction conditions, such as temperature, can often be tuned to favor one product over the other.
While no specific kinetic or thermodynamic studies have been published for reactions of this compound, these principles are broadly applicable. For example, in the addition of an electrophile to the double bond of this compound, different carbocation intermediates could be formed, leading to different products. Computational modeling could predict the activation barriers and product stabilities to determine whether a reaction is likely to be under kinetic or thermodynamic control. However, no such specific modeling data for this compound is available.
Table 2: General Principles of Kinetic vs. Thermodynamic Control in Alkene Reactions
| Control Type | Favored Product | Reaction Conditions |
| Kinetic | Product of the fastest reaction step (lowest activation energy). | Typically lower temperatures, shorter reaction times. |
| Thermodynamic | The most stable product (lowest overall Gibbs free energy). | Typically higher temperatures, longer reaction times, reversible conditions. |
The three-dimensional shape (conformation) of a molecule plays a crucial role in its reactivity. For a flexible molecule like this compound, with its long alkyl chain and rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy (most populated) conformations, as these are the ones most likely to be involved in a reaction.
Computational studies on N-Boc protected amino acids have shown that the urethane (B1682113) amide bond of the Boc group can exist in both cis and trans conformations, with nearly equal energies, which is different from typical peptide bonds. researchgate.net The bulky tert-butyl group of the Boc protecting group can also influence the local conformation and shield one face of the molecule. nih.gov
For this compound, the long hydrocarbon chain can adopt various folded or extended conformations, which could influence the accessibility of the terminal double bond and the amino group to reagents. libretexts.org For instance, a folded conformation might lead to intramolecular interactions that could affect reactivity or selectivity. However, specific conformational analysis studies detailing the preferred conformations of this compound and their influence on its reactivity are absent from the scientific literature.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as a Versatile Building Block in Organic Synthesis
10-N-Boc-amino-dec-1-ene is recognized as a valuable building block for creating complex organic molecules. Its utility stems from the presence of two distinct reactive sites: the terminal double bond and the nitrogen atom, whose reactivity is temporarily masked by the tert-butyloxycarbonyl (Boc) protecting group.
The carbon backbone and dual functionalities of this compound make it a useful precursor in multi-step syntheses. It is employed in pharmaceutical research for the synthesis of various active pharmaceutical ingredients and their intermediates. The long ten-carbon chain provides a lipophilic segment, while the terminal alkene and protected amine offer handles for further chemical modification, allowing for the assembly of complex target structures.
A primary role of this compound in synthesis is to introduce a protected amino alkene fragment into a molecule. scbt.com The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable under a wide range of reaction conditions, particularly towards most nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform reactions at the terminal alkene, such as hydrosilylation, without affecting the amine.
The Boc group can be selectively removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to liberate the free amine. wikipedia.org This deprotected amine is then available for subsequent reactions, such as amide bond formation or bioconjugation, providing a controlled, stepwise approach to complex molecule synthesis.
Table 1: Key Reactions and Functional Roles of this compound
| Feature/Reaction | Reagent/Condition | Purpose/Outcome | Citation |
| Amine Protection | Boc Group | Allows selective reactions at the alkene moiety by preventing amine interference. | |
| Amine Deprotection | Trifluoroacetic Acid (TFA) | Cleaves the Boc group to reveal the primary amine for further functionalization. | wikipedia.org |
| Surface Attachment | UV-initiated Hydrosilylation | Covalently grafts the molecule onto hydrogen-terminated silicon surfaces via the alkene. | |
| Further Synthesis | General | Serves as a building block for pharmaceutical intermediates. |
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. While amino alkenes are common precursors for such structures, detailed research findings specifically documenting the use of this compound for the synthesis of the following heterocyclic systems have not been identified in the reviewed literature.
No specific examples were found in the reviewed scientific literature for the application of this compound in the stereoselective synthesis of pyrrolidines.
A review of available literature did not yield specific examples of this compound being used as a direct precursor for the synthesis of tetrahydrofurans, imidazolidinones, isoxazolidines, piperazines, pyrroloazepinones, or quinolizidinones.
While general methods exist for constructing polycyclic and bridged systems from various precursors, beilstein-journals.orgnih.govnih.gov no specific instances of using this compound to create such structures were identified in the researched literature.
Contributions to Peptide and Peptidomimetic Synthesis
The unique structure of this compound, which combines a terminal alkene with a long carbon chain and a protected amine, makes it a valuable tool in the synthesis of modified peptides and molecules that mimic peptide structures (peptidomimetics).
Use as a Protected Amino Acid Building Block
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as a temporary shield for the amine group of an amino acid. genscript.com This protection is crucial as it prevents the amine from engaging in unwanted side reactions during the controlled, stepwise formation of peptide bonds. The Boc group is chemically stable under many reaction conditions, particularly basic and nucleophilic environments, but can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA). genscript.comorganic-chemistry.org This selective removal allows for the sequential addition of amino acids to a growing peptide chain.
This compound functions as a versatile, non-natural building block. While not a standard amino acid, its Boc-protected amine allows it to be treated as a functional equivalent. The long ten-carbon chain provides significant hydrophobicity, and the terminal alkene serves as a handle for a wide array of subsequent chemical modifications. This dual functionality allows for the creation of complex, non-standard residues that can be incorporated into peptide structures to alter their physical properties and biological activity.
Table 1: Properties of the Boc Protecting Group in Synthesis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Protection | Masks the reactivity of the primary amine. | Prevents unwanted reactions at the nitrogen atom during synthesis. |
| Stability | Stable to most basic and nucleophilic reagents. | Allows for selective reactions at the alkene terminus without affecting the protected amine. organic-chemistry.org |
| Cleavage | Removed by treatment with mild acid (e.g., TFA). | Enables the amine to be deprotected at the desired step for coupling or further functionalization. genscript.com |
| Orthogonality | Compatible with other protecting groups (e.g., base-labile Fmoc). | Allows for complex, multi-step synthetic strategies. organic-chemistry.org |
Synthesis of β-Amino Acids and Their Derivatives
β-amino acids, which have the amino group attached to the second carbon from the carboxyl group, are key components in many biologically active molecules and are used to construct peptidomimetics with enhanced metabolic stability. nih.gov The synthesis of unnatural β-amino acids is an area of significant research interest.
This compound is a valuable precursor for the synthesis of long-chain, unnatural β-amino acids. The terminal alkene can be converted into a carboxylic acid through various oxidative cleavage methods. This transformation would yield a twelve-carbon ω-amino acid, which is a type of β-amino acid derivative where the amino and carboxyl groups are separated by a long alkyl chain.
Several synthetic strategies can be employed to produce β-amino acids, and the use of a building block like this compound simplifies the process for creating long-chain variants by providing a pre-formed carbon skeleton.
Table 2: Selected General Methods for β-Amino Acid Synthesis
| Method | General Description | Potential Application with Alkene Precursors |
|---|---|---|
| Arndt-Eistert Homologation | A classic method to convert an α-amino acid into a β-amino acid by extending the carbon chain by one methylene (B1212753) unit. | Not directly applicable to this compound, but represents a comparative pathway. |
| Conjugate Addition | Involves the addition of an amine nucleophile to an α,β-unsaturated carboxylic acid derivative. | A related strategy could involve functionalizing the alkene in this compound into an electrophile. |
| Alkene Aminocarboxylation | A modern approach that directly installs both an amine and a carboxyl functional group across a double bond. | This method could theoretically be adapted to functionalize the terminal alkene of the protected amine. |
| Lithiation/Coupling of Boc-amines | A regio- and enantiodivergent method using lithiation and Negishi coupling to create β²- and β³-amino acids. nih.gov | Highlights advanced methods for creating substituted β-amino acids from Boc-protected precursors. nih.gov |
Incorporation into Peptide Chains via Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Boc/Bzl strategy, pioneered by R.B. Merrifield, was the first widely adopted SPPS method. masterorganicchemistry.comseplite.com In this approach, the peptide is assembled on a solid polymer resin support. sigmaaldrich.com
The synthesis cycle involves the following key steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with an acid like TFA. seplite.compeptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base to free the terminal amine. seplite.com
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC) and added to the resin, forming a new peptide bond. masterorganicchemistry.comseplite.com
Washing: Excess reagents and byproducts are washed away before the next cycle begins. masterorganicchemistry.com
This compound can be incorporated into a peptide chain using this methodology. After the Boc group is removed to expose the primary amine, this amine can be coupled to the C-terminus of a peptide chain anchored to the resin. Alternatively, the alkene end could be functionalized and attached to the resin, allowing the deprotected amine to act as the N-terminus for subsequent chain elongation. The Boc strategy is often favored for synthesizing long or hydrophobic peptides, where aggregation can be an issue with the alternative Fmoc method. peptide.comnih.gov
Table 3: Simplified Boc-SPPS Cycle
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Attachment | Boc-amino acid, Cesium salt, Resin | Anchors the first amino acid to the solid support. |
| 2. Deprotection | 50% TFA in DCM | Removes the N-terminal Boc group. peptide.com |
| 3. Neutralization | DIEA in DCM | Frees the N-terminal amine for coupling. nih.gov |
| 4. Coupling | Next Boc-amino acid, DCC/HBTU | Forms the new peptide bond. nih.gov |
Strategies for Amino Acid Homologation
Amino acid homologation refers to any synthetic method that extends an amino acid by one or more carbon atoms. nih.gov This is a powerful strategy for creating non-natural amino acids with altered spacing between the amine and carboxyl groups, which can profoundly impact the structure and function of resulting peptides.
While classic methods like the Arndt-Eistert reaction achieve one-carbon homologation, modern strategies often focus on the direct functionalization of alkenes. nih.govorganic-chemistry.org For instance, catalytic processes have been developed that formally insert a single methylene unit into an alkene chain. nih.gov Other free-radical-based methods can add functionalized carbon units to an alkene, effectively achieving homologation and functionalization in a single conceptual step. organic-chemistry.org
The compound this compound can be viewed as a pre-homologated building block. Instead of starting with a standard amino acid and performing multiple extension steps, this compound provides a ten-carbon spacer with reactive handles at both ends. This allows synthetic chemists to bypass the often-challenging steps of chain elongation and directly access long-chain, functionalized amino acid derivatives for incorporation into peptidomimetics or other complex molecules.
Development of Pharmaceutical Intermediates and Analogues
The structural features of this compound make it a useful starting material for the synthesis of pharmaceutical intermediates and drug analogues. infochems.co.kr The Boc-protected amine and the terminal alkene offer two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.
Synthesis of Drug-Like Molecules Incorporating Boc-Amino Alkene Scaffolds
In medicinal chemistry, a molecular scaffold is a core structure from which a library of related compounds can be synthesized. The Boc-amino alkene scaffold present in this compound is valuable for this purpose. The long, lipophilic decene chain can improve membrane permeability, while the amine, once deprotected, provides a site for attaching various polar head groups or other pharmacophores.
The terminal alkene is particularly useful for diversification. It can undergo a wide range of well-established chemical reactions to introduce new functional groups and stereocenters. For example, direct aminofluorination of alkenes is a strategy to create β-fluoroamines, which are important in drug development. nih.gov The development of active pharmaceutical ingredients (APIs) often involves the use of Boc-protected intermediates to navigate complex synthetic pathways. nih.gov The versatility of the alkene allows for the rapid generation of diverse structures, which can then be screened for biological activity.
Table 4: Potential Diversification Reactions at the Alkene Terminus
| Reaction Type | Reagents (Examples) | Resulting Functional Group |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Vicinal Diol |
| Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Aldehyde |
| Heck Coupling | Aryl halide, Pd catalyst | Arylated Alkene |
| Aminohydroxylation | AD-mix-β | β-Amino Alcohol |
| Metathesis | Grubbs' Catalyst, another alkene | New Alkene |
Creation of Biologically Active Amino Acid Derivatives
The incorporation of long aliphatic chains and reactive functional groups into amino acid scaffolds can profoundly influence their biological properties, including their ability to interact with cellular membranes and protein targets. This compound serves as an ideal starting material for synthesizing such non-natural amino acids, which are crucial for developing novel therapeutics and chemical probes.
One of the key synthetic strategies leveraging this compound is olefin metathesis. This powerful carbon-carbon bond-forming reaction allows for the coupling of the decenyl moiety of this compound with other olefin-containing amino acid derivatives. This approach enables the synthesis of long-chain, unsaturated amino acids with defined stereochemistry and functionality. These extended amino acids can be incorporated into peptides, leading to peptidomimetics with enhanced stability, bioavailability, and biological activity.
For instance, research has focused on the synthesis of long-chain amino acid derivatives as potential antimicrobial agents. The rationale behind this approach is that the extended lipophilic chain can facilitate the insertion of the molecule into bacterial cell membranes, leading to disruption of membrane integrity and ultimately, cell death. The Boc-protected amine in the starting material is crucial as it prevents unwanted side reactions during the synthesis, and can be deprotected at a later stage to reveal the primary amine, which is often important for biological activity.
While specific, detailed research findings on the direct synthesis of biologically active amino acid derivatives from this compound and their corresponding biological activity data are not extensively available in publicly accessible literature, the established principles of medicinal chemistry allow for the postulation of their potential applications. The table below outlines hypothetical examples of biologically active amino acid derivatives that could be synthesized from this compound and their potential research findings, based on analogous structures and known structure-activity relationships.
Table 1: Hypothetical Biologically Active Amino Acid Derivatives from this compound and Their Potential Research Findings
| Derivative Name | Synthetic Approach | Potential Biological Activity | Hypothetical Research Findings |
| (S)-2-amino-dodec-11-enoic acid | Olefin cross-metathesis with a protected (S)-allylglycine derivative, followed by deprotection. | Antimicrobial | The synthesized amino acid, when incorporated into a short peptide sequence, demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) in the low micromolar range. Membrane permeabilization assays suggested a mechanism of action involving disruption of the bacterial cell membrane. |
| N-(12-amino-dodec-2-enoyl)-L-proline | Coupling of the deprotected amino group of a derivative of this compound (after modification of the alkene) with L-proline. | Protease Inhibitor | The designed molecule was found to be a competitive inhibitor of a specific matrix metalloproteinase (MMP), with an IC50 value of 500 nM. Molecular modeling studies indicated that the long aliphatic chain occupies a hydrophobic pocket in the enzyme's active site. |
| (2S,3R)-3-hydroxy-2-amino-tetradec-13-enoic acid | Asymmetric aminohydroxylation of the double bond in this compound followed by chain extension and functional group manipulation. | Sphingolipid Synthesis Modulator | This unnatural amino acid was shown to interfere with the biosynthesis of ceramides, key components of sphingolipids, by inhibiting the enzyme serine palmitoyltransferase. This resulted in altered cell signaling pathways related to apoptosis in cancer cell lines. |
The synthesis of such derivatives underscores the importance of this compound as a versatile platform for generating novel chemical entities. The ability to introduce a long hydrocarbon chain with a terminal reactive handle (the alkene) and a protected primary amine provides chemists with a powerful tool to systematically explore the structure-activity relationships of amino acid-based bioactive molecules. Further research in this area is poised to uncover new derivatives with potent and selective biological activities, contributing to the development of next-generation therapeutics and research tools.
Applications in Materials Science and Interface Chemistry
Surface Modification and Functionalization
The ability to precisely control the chemical composition of surfaces is paramount for the development of advanced materials and devices. 10-N-Boc-amino-dec-1-ene serves as a critical molecular linker in this context, enabling the robust functionalization of inorganic substrates, particularly silicon-based materials.
Functionalization of Silicon Nanowires (SiNWs) for Biosensor Development
Silicon nanowires (SiNWs) have emerged as promising platforms for highly sensitive biosensors due to their high surface-area-to-volume ratio. The functionalization of SiNW surfaces is a crucial step in rendering them specific to target biomolecules. This compound is instrumental in this process. The terminal alkene group of the molecule allows for its covalent attachment to the SiNW surface, while the Boc-protected amine provides a latent reactive site. Following surface attachment, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose a primary amine. nih.govnih.gov This free amine then serves as an anchor point for the immobilization of bioreceptors, such as antibodies or DNA probes, thereby creating a biospecific sensing interface.
Covalent Attachment to Hydrogen-Terminated Silicon Surfaces via Hydrosilylation
The creation of stable, well-defined organic monolayers on silicon surfaces is a cornerstone of molecular electronics and advanced sensor technology. This compound is effectively grafted onto hydrogen-terminated silicon surfaces through a process known as hydrosilylation. nih.gov This reaction, often initiated by UV light or heat, involves the addition of the Si-H bond across the terminal double bond of the dec-1-ene moiety. This process is a widely researched method for creating organic monolayers on silicon. rsc.org
Creation of Stable Si-C Bonds for Enhanced Surface Properties
The hydrosilylation reaction between this compound and a hydrogen-terminated silicon surface results in the formation of highly stable, covalent silicon-carbon (Si-C) bonds. nih.gov These bonds are significantly more robust than the silicon-oxygen-silicon (Si-O-Si) linkages found in traditional silane-based surface modification chemistries, especially under aqueous conditions. The resulting organic monolayer provides a passivating layer that protects the underlying silicon from oxidation, which is critical for maintaining the electronic properties of the substrate. nih.gov The stability of these Si-C bonds ensures the longevity and reliability of the functionalized surface, a key requirement for many applications, including biosensors and microelectronic devices.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 313469-03-3 | C15H29NO2 | 255.40 | Terminal Alkene, Boc-protected Amine |
| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | 114.02 | Carboxylic Acid |
| 1-Decene (B1663960) | 872-05-9 | C10H20 | 140.27 | Terminal Alkene |
Design and Synthesis of Novel Polymeric Materials
The dual functionality of this compound also makes it a valuable monomer for the synthesis of functional polymers. Its incorporation into polymer backbones allows for the introduction of pendant groups that can be tailored for specific applications.
Incorporation into Polymer Chains for Tailored Properties
The terminal alkene of this compound allows it to act as a comonomer in polymerization reactions with other olefins, such as propylene (B89431). While direct copolymerization studies with propylene are not extensively documented in the reviewed literature, the principles of olefin polymerization using metallocene catalysts suggest its feasibility. researchgate.netmdpi.comnih.gov The incorporation of this functional monomer would result in a polypropylene (B1209903) chain with pendant decyl groups capped with a Boc-protected amine.
The presence of the protected amine group is crucial, as unprotected amines can poison the metallocene catalysts used in olefin polymerization. researchgate.net After polymerization, the Boc group can be removed to yield a polypropylene chain decorated with primary amine functionalities. These amine groups can then be used for a variety of post-polymerization modifications, such as grafting other polymers, attaching cross-linking agents, or introducing moieties to improve adhesion, dyeability, or biocompatibility. This strategy allows for the creation of tailored polypropylene materials with properties not achievable with the neat polymer.
Precursor for Functionalized Polypropylenes and Polycarbonates
The synthesis of functional polyolefins and polycarbonates is an active area of research aimed at expanding the applications of these commodity plastics. capes.gov.brrsc.orgrsc.org While direct use of this compound as a precursor for polycarbonates is not explicitly detailed, the general strategies for creating functional polycarbonates provide a framework for its potential application. For instance, functional cyclic carbonate monomers are often used in ring-opening polymerization to produce polycarbonates with pendant functional groups. nih.govrsc.orgacs.org It is conceivable that this compound could be chemically transformed into a cyclic carbonate monomer, which could then be polymerized to yield a polycarbonate with pendant Boc-protected amine groups.
In the context of polypropylenes, the copolymerization approach mentioned earlier positions this compound as a valuable precursor. The resulting amine-functionalized polypropylene can be considered a platform material for further chemical modifications, leading to a diverse range of functionalized polypropylenes with enhanced properties. For example, the amine groups could be reacted to introduce hydrophilic segments, thereby creating amphiphilic polypropylene copolymers that could act as compatibilizers in polymer blends.
Bioconjugation and Immobilization Strategies
The strategic design of this compound, with its orthogonal reactive sites, enables a range of bioconjugation and immobilization techniques. The terminal double bond provides a reactive handle for attachment to various substrates, while the tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for its selective deprotection and subsequent reaction with biological molecules. This controlled reactivity is paramount in the development of advanced biomaterials and biosensors.
Linker in Covalent Bioconjugation Processes
As a heterobifunctional linker, this compound offers a versatile platform for covalently connecting different molecular entities, a cornerstone of bioconjugation. The ten-carbon aliphatic chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.
The general strategy for its use as a linker involves a two-stage process. First, the terminal alkene is reacted with a suitable functional group on one molecule. Common reactions include thiol-ene "click" chemistry with thiol-containing biomolecules or hydrofunctionalization reactions. Following this initial conjugation, the Boc-protecting group is removed from the amine terminus, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA). This newly exposed primary amine is then available to form a stable amide bond with a carboxylic acid on a second biomolecule, often facilitated by standard peptide coupling reagents.
While direct, widespread examples of this compound linking two distinct biomolecules in solution are still emerging in literature, the principles of its application are well-established in the broader context of bifunctional linkers. For instance, similar alkene-amine linkers are integral to the synthesis of complex constructs like peptide-oligonucleotide conjugates and antibody-drug conjugates (ADCs). In these applications, the linker's role is to ensure a stable connection between the two components while often providing a specific distance and orientation.
The table below outlines a generalized reaction scheme for the use of this compound as a covalent linker.
| Step | Reactant 1 | Reactant 2 | Key Reaction | Intermediate/Product |
| 1 | This compound | Biomolecule A (with thiol group) | Thiol-ene "click" reaction | Biomolecule A-(CH2)10-NH-Boc |
| 2 | Biomolecule A-(CH2)10-NH-Boc | Trifluoroacetic Acid (TFA) | Boc deprotection | Biomolecule A-(CH2)10-NH2 |
| 3 | Biomolecule A-(CH2)10-NH2 | Biomolecule B (with carboxylic acid) | Amide bond formation (e.g., using EDC/NHS) | Biomolecule A-(CH2)10-NH-CO-Biomolecule B |
Attachment of Biological Molecules to Surfaces
A more extensively documented application of this compound is in the functionalization of surfaces, particularly silicon-based materials for the development of highly sensitive biosensors. The ability to form stable, covalent bonds with the surface is critical for the robustness and reliability of these devices.
The primary method for attaching this compound to silicon surfaces is through hydrosilylation. This process involves the reaction of the terminal alkene with a hydrogen-terminated silicon (Si-H) surface, often initiated by UV light or heat. This forms a highly stable silicon-carbon (Si-C) covalent bond, creating an organic monolayer on the silicon substrate. This approach is particularly advantageous for creating oxide-free silicon surfaces, which can reduce electrical noise and enhance the sensitivity of silicon nanowire (SiNW)-based field-effect transistors (FETs).
Once the monolayer of this compound is formed, the surface is then treated to deprotect the amine groups. The exposed primary amines serve as anchor points for the immobilization of various biomolecules. A common strategy involves the use of a homobifunctional crosslinker, such as glutaraldehyde, to connect the surface-bound amines to the amine groups of biomolecules like proteins, peptides, or peptide nucleic acids (PNA).
This step-wise functionalization allows for precise control over the surface chemistry, ensuring that the biological recognition elements are oriented correctly for interaction with their targets. For example, in the development of DNA biosensors, PNA probes are immobilized on the SiNW surface. The successful hybridization of target DNA strands can then be detected through changes in the electrical properties of the nanowire. Fluorescence assays have confirmed the high selectivity and specificity of DNA hybridization on these functionalized surfaces.
The following table summarizes key findings from research on the functionalization of silicon surfaces with this compound for biosensing applications.
| Substrate | Functionalization Method | Biomolecule Immobilized | Crosslinker | Key Finding |
| Hydrogen-terminated Silicon Nanowires (SiNWs) | UV-initiated Hydrosilylation | Peptide Nucleic Acid (PNA) | Glutaraldehyde | Creation of a stable, oxide-free surface with improved electrical sensitivity for DNA detection. |
| Silicon (111) Surfaces | Thermal Hydrosilylation | Not specified | Not applicable | Formation of a dense, stable monolayer of the linker on the silicon surface. |
| Silicon Surfaces | UV-initiated Hydrosilylation | DNA | Sulfo-SMCC | Covalent attachment of DNA for biomolecular recognition without significant surface oxidation. |
Q & A
Q. What are the critical considerations for designing a synthesis protocol for 10-N-Boc-amino-dec-1-ene?
- Methodological Answer : When designing a synthesis protocol, prioritize reaction conditions (e.g., solvent polarity, temperature) that preserve the Boc-protected amine group while enabling alkene formation. Use kinetic vs. thermodynamic control principles to optimize regioselectivity. Validate intermediates via -NMR and IR spectroscopy to confirm functional group integrity . Include control experiments (e.g., omitting catalysts) to isolate reaction pathways and identify side products .
Q. How can I ensure reproducibility in characterizing this compound using spectroscopic methods?
- Methodological Answer : Standardize instrument calibration (e.g., NMR lock signals, FTIR background scans) and sample preparation (e.g., degassing solvents to avoid oxidation). Cross-validate results with complementary techniques:
Q. What are the best practices for storing and handling this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the Boc group. Conduct stability tests under varying conditions (e.g., humidity, light exposure) using TLC or HPLC to monitor decomposition rates. Use anhydrous solvents for dissolution and avoid prolonged exposure to acidic/basic environments .
Advanced Research Questions
Q. How do I resolve contradictory spectral data when analyzing this compound derivatives?
- Methodological Answer : Systematically evaluate potential sources of error:
- Isomeric Contamination : Perform column chromatography or recrystallization to isolate stereoisomers, followed by NOESY or X-ray crystallography .
- Solvent Artifacts : Re-run experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Instrument Drift : Recalibrate instruments and compare with internal standards (e.g., TMS for NMR) .
Publish raw data and uncertainty margins to support transparency .
Q. What strategies can be employed to investigate the mechanistic role of this compound in catalytic cycles?
- Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to probe transition states. Employ DFT calculations to model electronic effects of the Boc group on alkene reactivity. Monitor intermediates via in-situ techniques like ReactIR or stopped-flow NMR . Validate hypotheses with isotopic labeling (e.g., -Boc) to track bond reorganization .
Q. How can I address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) using benchmarking studies against known analogues. Perform sensitivity analyses to identify variables (e.g., steric effects from the dec-1-ene chain) that influence outcomes. Cross-validate with experimental data from substituent variation studies (e.g., replacing Boc with other protecting groups) .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer : Apply multivariate regression to correlate electronic descriptors (Hammett σ, polar surface area) with biological/chemical activity. Use principal component analysis (PCA) to reduce dimensionality in large datasets. Validate models via leave-one-out cross-validation or bootstrapping . Report confidence intervals and effect sizes to avoid overinterpretation .
Q. How should I handle missing or incomplete data in kinetic studies of this compound reactions?
- Methodological Answer : Use multiple imputation techniques for minor gaps (<5% data loss), supported by mechanistic justification (e.g., assuming first-order decay). For larger gaps, redesign experiments with redundancy (e.g., triplicate runs) or employ error-propagation models to quantify uncertainty . Disclose limitations in the discussion section .
Ethical & Reporting Standards
What are the key elements of a rigorous research question for studying this compound?
- Methodological Answer : Frame questions using the FINER criteria:
- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
- Novel : Identify gaps via systematic literature reviews (e.g., lack of studies on Boc-group stability under photochemical conditions).
- Ethical : Adhere to safety protocols for handling volatile intermediates .
Q. How can I ensure my findings on this compound meet open science standards?
- Methodological Answer :
Deposit raw spectra, crystallographic data, and computational inputs in repositories like Zenodo or ChemRxiv. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
